molecular formula C15H13ClO2 B580633 3-(3-Chloro-4-methylphenyl)phenylacetic acid CAS No. 1352318-33-2

3-(3-Chloro-4-methylphenyl)phenylacetic acid

Cat. No. B580633
CAS RN: 1352318-33-2
M. Wt: 260.717
InChI Key: KDKWTLORQWKWSX-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)phenylacetic acid (3-CMPPA) is an organic compound that has been used in scientific research for its various biochemical and physiological effects. It is a synthetic analog of phenylacetic acid, and has been used in a variety of laboratory experiments for its unique properties and potential applications.

Scientific Research Applications

Utilization in Drug-like Screening Libraries

A study by Kumar et al. (2015) utilized 3-chloro-4-hydroxyphenylacetic acid, a derivative of 3-(3-Chloro-4-methylphenyl)phenylacetic acid, in creating a drug-like screening library. This library was synthesized to investigate cytotoxicity against human prostate cancer cell lines and antiparasitic activities, although no significant activity was observed at the tested concentrations.

Synthesis and Characterization

The work of Han Xue-lian (2007) and Srivastava et al. (2015) involves the synthesis and structural elucidation of derivatives of phenylacetic acids, closely related to 3-(3-Chloro-4-methylphenyl)phenylacetic acid. These studies focus on the chemical synthesis and properties of these compounds, providing insight into their chemical behavior and potential applications.

Natural Product Derivatives and Fungal Metabolites

Research by Varma et al. (2006) highlights the production of phenylacetic acid derivatives by the fungus Curvularia lunata. These derivatives are structurally related to 3-(3-Chloro-4-methylphenyl)phenylacetic acid and indicate the potential of microorganisms in producing novel bioactive compounds.

Spectroscopic Characterization and Library Creation

The work of Davis et al. (2007) involves the synthesis and spectroscopic characterization of a combinatorial library based on a fungal natural product related to 3-(3-Chloro-4-methylphenyl)phenylacetic acid. This study illustrates the use of these compounds in creating diverse chemical libraries for potential pharmacological screening.

Phenylacetic Acid Derivatives in Cultures

The isolation of phenylacetic acid derivatives, closely related to 3-(3-Chloro-4-methylphenyl)phenylacetic acid, from cultures of microfungi is discussed in a study by Mei et al. (2020). These findings contribute to the understanding of the diversity of secondary metabolites produced by fungi and their potential applications in various fields.

properties

IUPAC Name

2-[3-(3-chloro-4-methylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-5-6-13(9-14(10)16)12-4-2-3-11(7-12)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKWTLORQWKWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718404
Record name (3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-methylphenyl)phenylacetic acid

CAS RN

1352318-33-2
Record name [1,1′-Biphenyl]-3-acetic acid, 3′-chloro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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